molecular formula C17H22N2O2 B1672527 Fenpipalone CAS No. 21820-82-6

Fenpipalone

Cat. No. B1672527
CAS RN: 21820-82-6
M. Wt: 286.37 g/mol
InChI Key: YUORBURTMIUPMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Fenpipalone consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the sources I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of Fenpipalone, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I have access to .

Scientific Research Applications

1. Pharmacokinetics and Pain Relief Applications

  • Fentanyl with Ropivacaine for Pain Relief: A study by Karas‐Trzeciak et al. (2015) focused on the pharmacokinetics of fentanyl, a component related to Fenpipalone, administered as a continuous epidural infusion with ropivacaine for postoperative pain relief in infants and toddlers. This research indicates its application in managing postoperative pain in pediatric surgery (Karas‐Trzeciak et al., 2015).

2. Neurological and Anti-inflammatory Effects

  • Neurological Recovery and Anti-inflammatory Effects: Chen et al. (2007) demonstrated that fenofibrate, a compound with a similar name, promotes neurological recovery in traumatic brain injury by exerting anti-inflammatory effects and reducing markers of oxidative stress. This suggests potential therapeutic strategies for traumatic brain injury (Chen et al., 2007).

3. Anesthetic Applications

  • Intrathecal Fentanyl for Surgical Anesthesia: Studies have explored the use of fentanyl in combination with other anesthetics for surgical procedures. For example, Goel et al. (2003) investigated the efficacy of intrathecal fentanyl added to bupivacaine for day case surgery, indicating its role in enhancing surgical anesthesia without prolonging recovery (Goel et al., 2003).

4. Treatment of Asthma and Allergies

  • Inhaled Corticosteroids and Beta-Agonists for Asthma: Bardsley et al. (2018) conducted a study on Fluticasone Furoate/Vilanterol trifenatate (FF/VI), assessing the anti-inflammatory duration of action in asthma. This research is relevant due to the similarity in application to Fenpipalone in treating respiratory conditions (Bardsley et al., 2018).

5. Effects on Progesterone Production

  • Fenvalerate and Progesterone Production: Qu et al. (2008) studied the effects of Fenvalerate, a substance related to Fenpipalone, on progesterone production. This research might provide insights into the biological effects of similar compounds on hormone production (Qu et al., 2008).

properties

IUPAC Name

3-methyl-5-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-13-16(21-17(18)20)9-12-19-10-7-15(8-11-19)14-5-3-2-4-6-14/h2-7,16H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORBURTMIUPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CCN2CCC(=CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865016
Record name 3-Methyl-5-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpipalone

CAS RN

21820-82-6, 55121-37-4, 55121-38-5
Record name Fenpipalone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021820826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpipalone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpipalone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055121385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPIPALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TVC31DEDE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENPIPALONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM95TFZ7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENPIPALONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5KT8AA96K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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